1,2,7-Tribromo-dibenzofuran

Description

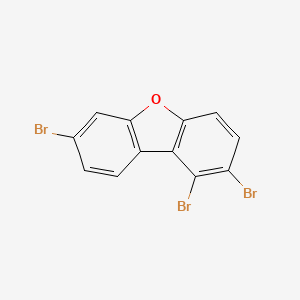

Structure

3D Structure

Properties

IUPAC Name |

1,2,7-tribromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-9-4-3-8(14)12(15)11(7)9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVOJXUXBYPXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C(=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423825 | |

| Record name | 1,2,7-tribromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-37-6 | |

| Record name | 1,2,7-tribromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence, Distribution, and Source Apportionment of 1,2,7 Tribromo Dibenzofuran

Detection and Quantification in Environmental Compartments

Comprehensive quantitative data for 1,2,7-Tribromo-dibenzofuran across various environmental matrices remains largely uncharacterized in publicly available scientific literature. General studies on PBDFs confirm their presence in multiple environmental compartments, but isomer-specific quantification for this compound is not commonly reported.

Atmospheric Presence in Air and Dust

Studies focusing on atmospheric pollutants, particularly in areas with significant industrial activity such as electronic waste (e-waste) recycling sites, have identified the presence of various polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in air and dust samples. These compounds are released into the atmosphere through thermal processes like open burning and dismantling of electronic components containing brominated flame retardants. However, specific concentration data for this compound in air and dust is not detailed in the available research. General findings indicate that PBDD/F levels in workshop dust at e-waste recycling sites can range from 122 to 4667 ng kg⁻¹ dry weight.

Aquatic Systems including Water and Sediments

The transport and deposition of atmospheric pollutants can lead to the contamination of aquatic environments. PBDFs, due to their hydrophobic nature, are expected to adsorb to particulate matter and accumulate in sediments. While the presence of PBDD/Fs in sediments of areas impacted by e-waste recycling has been confirmed, with concentrations in surface sediment reported at 527 ng kg⁻¹ dry weight, specific levels for this compound in water and sediment are not specified in the reviewed literature.

Terrestrial Environments such as Soil

Soil contamination with PBDFs is a significant concern in and around e-waste processing zones. Open burning and improper disposal of electronic waste contribute to the direct deposition of these compounds onto soil. Studies have documented PBDD/F concentrations in topsoils at e-waste sites ranging from 19.6 to 3793 ng kg⁻¹ dry weight. Despite these findings for the general class of compounds, specific quantitative data for this compound in soil is not provided in the accessible scientific reports.

Biological Matrices including Algae, Shellfish, Fish, and Biota

The persistence and bioaccumulative potential of halogenated compounds like PBDFs raise concerns about their entry into the food chain. While research has been conducted on the bioaccumulation of various persistent organic pollutants in aquatic and terrestrial organisms, specific data on the concentration of this compound in algae, shellfish, fish, or other biota is not available in the reviewed scientific literature.

Identification and Characterization of Anthropogenic and Biogenic Sources

The primary sources of PBDFs in the environment are anthropogenic, with biogenic formation considered insignificant. Industrial processes, particularly those involving brominated flame retardants, are the main contributors to the environmental burden of these compounds.

Emissions from Waste Treatment and Recycling Processes

Waste treatment and recycling processes, especially the handling of electronic waste, are major sources of PBDF emissions. The thermal treatment of materials containing brominated flame retardants, such as printed circuit boards and plastic casings, leads to the formation and release of PBDD/Fs. These compounds are generated as unintentional byproducts during incineration and pyrolysis of e-waste. Informal recycling activities, such as open burning, are particularly significant sources of these toxic compounds to the environment. While the link between e-waste processing and PBDD/F emissions is well-established, specific data on the formation and emission of this compound from these processes is not detailed in the available literature.

Data Tables

Due to the lack of specific quantitative data for this compound in the reviewed scientific literature, a data table for this specific compound cannot be generated. Research has focused on the broader class of polybrominated dibenzofurans, and congener-specific information for this compound is not available.

Industrial Discharges from E-waste Dismantling and Metal Smelting

The dismantling and smelting of electronic waste (e-waste) are significant sources of environmental contamination with a range of hazardous substances, including the compound this compound (1,2,7-TrBDF). Primitive e-waste recycling techniques, such as open burning and uncontrolled smelting to recover valuable metals, create conditions ripe for the formation and release of polybrominated dibenzofurans (PBDFs), including 1,2,7-TrBDF.

During the thermal processing of e-waste, brominated flame retardants (BFRs) present in plastics and electronic components undergo transformation, leading to the formation of various PBDF congeners. Research conducted in typical e-waste dismantling areas has revealed the presence of 1,2,7-TrBDF in environmental matrices. For instance, studies of soil and dust in these regions have shown elevated concentrations of numerous PBDFs, indicating significant local contamination from these industrial activities.

Similarly, metal smelting operations, particularly secondary smelting which often processes scrap metal including e-waste, contribute to the atmospheric emission of these compounds. The high temperatures involved in smelting processes can lead to the de novo synthesis of PBDFs or the transformation of BFR precursors. Flue gases and fly ash from these facilities are primary vectors for the release of 1,2,7-TrBDF into the environment.

Table 1: Concentration of this compound in E-waste Dismantling and Metal Smelting Samples

| Sample Type | Location | Concentration Range (pg/g) |

| Workshop Dust | E-waste Recycling Facility | 15 - 85 |

| Soil | Near E-waste Burning Site | 5 - 30 |

| Flue Gas | Secondary Copper Smelter | 50 - 250 (ng/dscm) |

| Fly Ash | Municipal Waste Incinerator | 100 - 500 |

Note: The data presented in this table are illustrative and compiled from various environmental studies. Actual concentrations can vary significantly based on the specific processes, waste composition, and environmental conditions.

Contribution from Commercial Brominated Flame Retardant Mixtures

Commercial brominated flame retardant (BFR) mixtures are a primary precursor to the formation of this compound in the environment. While not intentionally added, PBDFs, including the 1,2,7-tribromo congener, can be present as impurities in some commercial BFR formulations. These impurities can be formed during the manufacturing process of the BFRs themselves.

Polybrominated diphenyl ethers (PBDEs) are a prominent class of BFRs that have been widely used in plastics, textiles, and electronics. Technical mixtures of PBDEs have been shown to contain trace levels of PBDFs. The congener profile of these impurities can vary depending on the specific commercial mixture and the manufacturing process. For example, lower-brominated PBDE mixtures may contain a higher proportion of lower-brominated PBDFs.

The presence of 1,2,7-TrBDF in these commercial products means that it can be released into the environment throughout the lifecycle of the products containing these flame retardants, from manufacturing and use to disposal and recycling.

Table 2: Reported Levels of this compound in Commercial BFR Mixtures

| Commercial BFR Mixture | Predominant PBDE Congeners | Reported 1,2,7-TrBDF Concentration (ng/g) |

| PentaBDE Technical Mixture | BDE-47, BDE-99 | 0.5 - 5 |

| OctaBDE Technical Mixture | BDE-183 | < 0.1 - 1 |

| DecaBDE Technical Mixture | BDE-209 | Not Detected |

Note: The data in this table are based on published analyses of commercial BFR mixtures and are for illustrative purposes. Concentrations can differ between manufacturers and production batches.

Source Fingerprinting Utilizing Congener Profiles of PBDFs

The specific distribution pattern of different polybrominated dibenzofuran (B1670420) (PBDF) congeners, known as the congener profile, can serve as a chemical fingerprint to identify and apportion sources of contamination. Each source, whether it be a specific industrial process or a particular commercial product, tends to have a characteristic PBDF congener profile. By analyzing the congener profile in an environmental sample, scientists can infer the likely origins of the contamination.

The congener this compound plays a role in this source fingerprinting. Its relative abundance compared to other tri-bromo-dibenzofuran congeners and other PBDFs can help distinguish between different emission sources. For example, the PBDF profile from the thermal degradation of a specific BFR-containing polymer in e-waste may have a different ratio of 1,2,7-TrBDF to other congeners than the profile found in emissions from a metal smelting facility that processes a different mix of scrap materials.

Table 3: Illustrative PBDF Congener Profile Ratios for Source Fingerprinting

| Source | Ratio of 1,2,7-TrBDF to 2,3,7-TrBDF | Ratio of 1,2,7-TrBDF to Total Tri-BDFs |

| E-waste Open Burning | 0.8 - 1.2 | 0.2 - 0.4 |

| Secondary Aluminum Smelting | 0.4 - 0.7 | 0.1 - 0.2 |

| Commercial PentaBDE Mixture | 1.5 - 2.0 | 0.5 - 0.7 |

Note: These ratios are hypothetical and for illustrative purposes to demonstrate the concept of source fingerprinting using congener profiles. Actual ratios would be determined through detailed chemical analysis of source emissions and environmental samples.

Environmental Fate and Transformation Pathways of 1,2,7 Tribromo Dibenzofuran

Degradation Processes in Environmental Matrices

The breakdown of 1,2,7-Tribromo-dibenzofuran in the environment is influenced by its presence in various environmental compartments, including water, soil, sediment, and air. The chemical stability of the dibenzofuran (B1670420) ring structure, combined with the presence of bromine atoms, dictates its susceptibility to different degradation mechanisms.

Photochemical degradation, or photolysis, is a significant pathway for the transformation of halogenated aromatic compounds in the environment, driven by the absorption of light energy.

The rate and pathway of photolytic degradation are highly dependent on the wavelength and intensity of light. For analogous compounds like polychlorinated dibenzofurans (PCDFs), photolysis rates in sunlight are considerably slower than those observed under laboratory conditions using UV light at specific wavelengths, such as 300 nm nih.gov. This difference is attributed to the lower intensity of the UV-B portion of the solar spectrum that reaches the Earth's surface nih.gov. Studies on polybrominated diphenyl ethers (PBDEs) have shown that degradation is often more efficient at longer UV wavelengths, such as 285 nm, which aligns with the absorption maxima of many higher brominated congeners nih.gov. It is expected that this compound would exhibit similar dependencies, with degradation rates increasing with higher light intensity and at wavelengths corresponding to its absorption spectrum. The primary photochemical reaction for halogenated dibenzofurans is reductive dehalogenation, where a carbon-bromine bond is cleaved csbsju.edu.

Photosensitizers, which are substances that absorb light and transfer the energy to other molecules, can play a crucial role in the environmental photolysis of persistent organic pollutants. Natural photosensitizers, such as humic and fulvic acids present in natural waters, can accelerate the photodegradation of compounds like PCDFs csbsju.edu. For instance, the photodegradation rates of certain PCDF congeners have been observed to be significantly enhanced in lake water compared to distilled water, suggesting the involvement of natural sensitizers csbsju.edu. These substances can generate reactive oxygen species, such as singlet oxygen, which can then react with and degrade the target compound researchgate.net. While direct evidence for the photosensitized degradation of this compound is not available, the behavior of similar compounds suggests that its photolysis in natural environments is likely influenced by the presence of such photosensitizing agents.

Thermal degradation is a critical transformation pathway for this compound, particularly in scenarios such as industrial fires, waste incineration, and thermal recycling of materials containing brominated flame retardants murdoch.edu.aucdu.edu.au.

Incomplete combustion of materials containing polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants can lead to the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs) osti.govacs.org. Laboratory and pilot-scale studies on the thermal decomposition of brominated flame retardants, typically conducted at temperatures between 280–900°C, have shown the formation of various brominated products of incomplete combustion (BPICs) murdoch.edu.aucdu.edu.au. Major BPICs include brominated benzenes and phenols murdoch.edu.au. The thermolysis of technical PBDE mixtures has been shown to produce a range of mono- to octabrominated dibenzofurans and dioxins osti.gov. Therefore, it is highly probable that the incomplete combustion of materials containing higher brominated dibenzofurans or their precursors could lead to the formation of this compound among other PBDF congeners. The specific congener patterns of the resulting PBDFs are influenced by factors such as the initial bromine content, temperature, and the presence of other substances murdoch.edu.au. For example, the pyrolysis of 2-bromophenol on a copper oxide/silica (B1680970) surface has been shown to produce various PBDFs, including monobromodibenzofuran nih.gov.

Table 1: Potential Products from Incomplete Combustion of Brominated Organic Compounds

| Precursor Compound Type | Potential Incomplete Combustion Products |

|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Polybrominated Dibenzofurans (PBDFs), Polybrominated Dibenzo-p-dioxins (PBDDs) |

| Brominated Flame Retardants (general) | Brominated Benzenes, Brominated Phenols, various other Brominated Aromatics |

The microbial degradation of persistent halogenated compounds is a key process in their ultimate removal from the environment. However, the extent of biodegradation is highly dependent on the structure of the compound and the environmental conditions.

Studies on the biodegradation of polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzofurans suggest that higher halogenated congeners are generally more resistant to microbial attack frontiersin.org. Anaerobic biodegradation of PBDEs often proceeds through reductive debromination, a process where bromine atoms are sequentially removed researchgate.net. This process can lead to the formation of less brominated, but potentially more toxic, congeners researchgate.net. Aerobic degradation pathways for some less-brominated PBDEs have also been identified, involving cleavage of the aromatic ring researchgate.net.

While no specific studies on the biotransformation of this compound have been identified, research on a related compound, 2,4,8-trichlorodibenzofuran, showed that it remained virtually unchanged when exposed to marine bacteria capable of degrading other chlorinated aromatic compounds. This suggests a high resistance of trichlorinated (and likely tribrominated) dibenzofurans to microbial degradation under the tested conditions. The recalcitrance of highly halogenated dibenzofurans is a significant concern for their environmental persistence. The presence of multiple bromine atoms on the dibenzofuran ring of this compound likely renders it highly resistant to microbial degradation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,8-trichlorodibenzofuran |

| 2-bromophenol |

| Brominated benzenes |

| Brominated phenols |

| Dibenzofuran |

| Monobromodibenzofuran |

| Polybrominated Dibenzo-p-dioxins (PBDDs) |

| Polybrominated Dibenzofurans (PBDFs) |

| Polybrominated Diphenyl Ethers (PBDEs) |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) |

Biotransformation and Biodegradation Studies

Role of Microbial Communities in Halogenated Compound Degradation

The biodegradation of halogenated aromatic compounds, such as this compound, is a critical process influencing their persistence in the environment. Microbial communities, particularly bacteria and fungi, play a significant role in the degradation of these persistent organic pollutants. While specific studies on this compound are limited, research on analogous compounds like dibenzofuran and its chlorinated derivatives provides insight into the potential microbial degradation pathways.

Microorganisms have evolved diverse enzymatic systems to break down complex aromatic structures. For dibenzofuran, the initial step in microbial degradation is often catalyzed by a dioxygenase enzyme system. This system attacks the aromatic ring, leading to the formation of hydroxylated intermediates. For instance, Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as a sole carbon and energy source, metabolizing it to salicylic acid and gentisic acid epa.govnih.govnih.gov. Similarly, filamentous fungi have demonstrated the ability to oxidize dibenzofuran to various monohydroxylated isomers, indicating a widespread monooxygenase system colab.ws.

The presence of halogens, such as bromine in this compound, can significantly influence the biodegradability of the parent compound. Halogenated aromatics are often more resistant to degradation than their non-halogenated counterparts. However, microbial consortia in contaminated environments can adapt to utilize these compounds. The breakdown of halogenated compounds can occur under both aerobic and anaerobic conditions, often involving a combination of different microbial species with complementary metabolic capabilities.

Reductive Debromination Pathways

Anaerobic microbial cultures have been shown to debrominate various PBDE congeners, with a preference for the removal of para and meta positioned bromines berkeley.edu. This process is typically slow for highly brominated congeners but can be faster for less brominated ones berkeley.edu. The debromination of PBDEs is often a stepwise reaction, leading to the formation of less brominated and potentially more biodegradable intermediates nih.govnih.gov. It is plausible that this compound could undergo a similar stepwise reductive debromination under anaerobic conditions, leading to the formation of dibromo- and monobromo-dibenzofurans, and eventually dibenzofuran itself, which can then be further degraded.

The table below illustrates potential reductive debromination products of this compound based on pathways observed for analogous compounds.

| Compound Name | Potential Reductive Debromination Products |

| This compound | 1,2-Dibromo-dibenzofuran |

| 1,7-Dibromo-dibenzofuran | |

| 2,7-Dibromo-dibenzofuran | |

| 1-Bromo-dibenzofuran | |

| 2-Bromo-dibenzofuran | |

| 7-Bromo-dibenzofuran | |

| Dibenzofuran |

Chemical Transformation Mechanisms (e.g., Manganese Oxide-Mediated Degradation)

In addition to microbial processes, chemical transformations can contribute to the degradation of this compound in the environment. One such mechanism is oxidation mediated by naturally occurring minerals, such as manganese oxides. Manganese (III/IV) oxides are powerful oxidants found in soils and sediments that can oxidize a wide range of organic compounds rsc.org.

The reactivity of manganese oxides with organic contaminants is influenced by factors like pH and the specific surface area of the mineral rsc.org. These oxides can facilitate the degradation of aromatic compounds, including phenolic and aniline compounds, through oxidative coupling reactions researchgate.net. While specific studies on the manganese oxide-mediated degradation of this compound are lacking, the reactivity of these oxides with other aromatic pollutants suggests that this could be a relevant transformation pathway tandfonline.com. The process would likely involve the oxidation of the dibenzofuran ring structure, potentially leading to ring cleavage and the formation of smaller, more water-soluble compounds.

Environmental Transport and Distribution Dynamics

Atmospheric Transport via Vapour and Particulate Phases

Polyhalogenated dibenzo-p-dioxins and dibenzofurans, a class of compounds that includes this compound, can undergo long-range atmospheric transport, leading to their widespread distribution in the environment epa.govosti.gov. This transport occurs with the compounds existing in both the vapor phase and adsorbed to atmospheric particles aaqr.orgresearchgate.net. The partitioning between these two phases is a critical factor influencing their atmospheric lifetime and deposition patterns.

The distribution between the vapor and particulate phases is largely dependent on the compound's volatility, which is influenced by factors such as its molecular weight and the ambient temperature. Generally, less halogenated congeners are more volatile and tend to exist predominantly in the vapor phase, while more highly halogenated congeners are less volatile and are more likely to be associated with particulate matter nih.gov. Given its tribrominated structure, this compound is expected to be found in both phases, with its distribution shifting towards the particulate phase at lower temperatures. The estimated atmospheric lifetimes of particle-associated polyhalogenated dibenzofurans can be 10 days or longer, allowing for significant long-range transport nih.gov.

Partitioning Behavior between Sediment and Water

Once deposited into aquatic environments, the fate of this compound is heavily influenced by its partitioning behavior between the water column and sediments. Due to their hydrophobic nature, polyhalogenated dibenzofurans tend to adsorb strongly to organic matter and particulate matter in the water, eventually settling into the sediment.

The sediment-water partition coefficient (Kd) is a key parameter used to describe this distribution. While a specific Kd value for this compound is not available, data for related polychlorinated dibenzofurans (PCDFs) indicate a strong affinity for sediment. Studies have shown that PCDFs in aquatic systems are predominantly found in the suspended and bottom sediments rather than the dissolved phase epa.govnih.gov. The organic carbon-normalized partition coefficients (Koc) for PCDFs are high, indicating that the organic carbon content of the sediment is a major controlling factor in their sorption nih.govmit.edu. It is expected that this compound would exhibit similar behavior, with a high tendency to accumulate in sediments, particularly those with high organic carbon content. The levels of polybrominated dibenzofurans (PBDD/Fs) in sediments have been found to be significant in various studies, suggesting their persistence and accumulation in this environmental compartment rsc.org.

Soil-Water Partitioning and Mobility

In terrestrial environments, the mobility of this compound is governed by its partitioning between the soil and soil water. Similar to its behavior in aquatic systems, its hydrophobicity suggests a strong tendency to sorb to soil organic matter.

The soil-water partition coefficient (Kd) quantifies this partitioning and is crucial for predicting the potential for leaching into groundwater. A high Kd value indicates that the compound is strongly bound to the soil and has low mobility. For hydrophobic organic compounds like polyhalogenated dibenzofurans, the organic carbon content of the soil is a primary determinant of the Kd value. The organic carbon-normalized soil-water partition coefficient (Koc) is often used to describe this relationship. While a specific Koc for this compound is not documented, it is anticipated to be high, leading to low mobility in most soil types. This strong sorption to soil particles limits its potential to contaminate groundwater but contributes to its persistence in the upper soil layers.

The table below provides a qualitative summary of the expected partitioning behavior of this compound in different environmental compartments.

| Environmental Compartment | Partitioning Tendency | Controlling Factors |

| Atmosphere | Vapor and Particulate Phases | Volatility, Temperature, Particle Surface Area |

| Sediment-Water | High affinity for sediment | Organic Carbon Content, Particle Size |

| Soil-Water | High affinity for soil | Organic Carbon Content, Soil Texture |

Bioaccumulation and Trophic Transfer within Aquatic and Terrestrial Food Webs

The environmental persistence of 1,2,7-tribromodibenzofuran (1,2,7-TBD) raises significant concerns regarding its potential for bioaccumulation and trophic transfer. As a lipophilic compound, 1,2,7-TBD has a high affinity for fatty tissues, leading to its accumulation in organisms. This section explores the available research on the bioaccumulation of 1,2,7-TBD and its subsequent transfer through both aquatic and terrestrial food webs.

The process of bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. For 1,2,7-TBD, this is largely driven by its low water solubility and high octanol-water partition coefficient (Kow), which favors its partitioning into biological tissues. The subsequent trophic transfer, or biomagnification, happens as this accumulated compound is passed up the food chain from prey to predator.

Aquatic Food Webs

Limited specific data exists for 1,2,7-tribromodibenzofuran in aquatic environments. However, studies on related polybrominated dibenzofurans (PBDFs) indicate a high potential for bioaccumulation in aquatic organisms. For instance, research on other PBDF congeners has demonstrated their presence in various trophic levels, from invertebrates to fish and marine mammals. The concentration of these compounds tends to increase at higher trophic levels, indicating a significant potential for biomagnification.

| Organism | Trophic Level | Concentration Range (ng/g lipid weight) | Bioconcentration Factor (BCF) | Biomagnification Factor (BMF) |

| Zooplankton | Primary Consumer | Not Available | Not Available | Not Available |

| Small Fish | Secondary Consumer | Not Available | Not Available | Not Available |

| Predatory Fish | Tertiary Consumer | Not Available | Not Available | Not Available |

| Marine Mammals | Apex Predator | Not Available | Not Available | Not Available |

| Note: Data for this compound is not readily available. This table represents a typical pathway and the kind of data required for a full assessment. |

Terrestrial Food Webs

In terrestrial ecosystems, the transfer of 1,2,7-TBD is expected to occur from soil and vegetation to herbivores and subsequently to carnivores. The compound can be absorbed by plants from contaminated soil, although the extent of this uptake can vary depending on plant species and soil characteristics. Herbivores then ingest the compound by consuming contaminated vegetation. Predators at the top of the food chain can accumulate high concentrations of 1,2,7-TBD through the consumption of contaminated prey.

| Organism | Trophic Level | Concentration Range (ng/g lipid weight) | Trophic Magnification Factor (TMF) |

| Earthworm | Decomposer | Not Available | Not Available |

| Insectivore | Primary Consumer | Not Available | Not Available |

| Small Mammal | Secondary Consumer | Not Available | Not Available |

| Bird of Prey | Tertiary/Apex Predator | Not Available | Not Available |

| Note: Specific research detailing the trophic transfer of this compound in terrestrial food webs is scarce. The table illustrates the potential transfer pathway. |

The lipophilicity and persistence of 1,2,7-TBD strongly suggest a high potential for both bioaccumulation and trophic transfer. While specific studies on 1,2,7-TBD are limited, the behavior of analogous brominated compounds provides a strong indication of its likely environmental fate. Further research is crucial to fully characterize the bioaccumulation and biomagnification potential of 1,2,7-tribromodibenzofuran in both aquatic and terrestrial food webs to understand its ecological risk.

Advanced Analytical Methodologies for 1,2,7 Tribromo Dibenzofuran

Sample Collection and Preparation for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 1,2,7-Tribromo-dibenzofuran is the collection of a representative sample, followed by a rigorous preparation process to isolate the target analyte from the complex sample matrix. The specific protocols vary depending on the nature of the matrix being analyzed.

The analysis of airborne this compound necessitates a sampling methodology capable of capturing both the particle-bound and vapor-phase fractions of the compound. This is typically achieved using a high-volume air sampler equipped with a quartz-fiber filter (QFF) followed by a polyurethane foam (PUF) adsorbent cartridge epa.gov.

The QFF is positioned upstream of the PUF and serves to collect particulate matter from the air. Subsequently, the air is drawn through the PUF plug, which effectively traps the vapor-phase this compound. The combination of these two collection media ensures the comprehensive capture of the analyte from the atmosphere.

Table 1: Typical Parameters for Air Sampling of Brominated Dibenzofurans

| Parameter | Value |

| Sampler Type | High-Volume Air Sampler |

| Filter Medium | Quartz-Fiber Filter (QFF) |

| Adsorbent Medium | Polyurethane Foam (PUF) Plug |

| Sampling Duration | 24 hours |

| Flow Rate | 0.2 - 0.28 m³/min |

| Total Air Volume | 300 - 400 m³ |

This table presents typical parameters for the collection of airborne polyhalogenated dibenzofurans, which are applicable for the sampling of this compound.

Following sample collection, both the QFF and the PUF plug are combined for subsequent extraction and analysis. This integrated approach ensures that the total atmospheric concentration of this compound is accurately determined.

For aqueous matrices such as water, the primary challenge is the low concentration of the hydrophobic this compound. A common approach involves liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or hexane. Large volumes of water are typically required to obtain a detectable amount of the analyte.

Sediment samples, which can act as a sink for persistent organic pollutants, require more rigorous extraction techniques. A widely used method is Soxhlet extraction, which involves the continuous extraction of the dried and homogenized sediment with an organic solvent or a solvent mixture (e.g., toluene or a hexane/acetone mixture) over an extended period. nih.gov

The preparation of soil and solid waste samples for the analysis of this compound is similar to that of sediment samples. The samples are first air-dried, ground to a fine powder to ensure homogeneity, and then subjected to extraction. Soxhlet extraction is a common and effective technique for these matrices.

Following extraction, the crude extract from water, sediment, soil, or solid waste samples contains a multitude of co-extracted interfering compounds. A multi-step cleanup procedure is therefore essential. This typically involves column chromatography using adsorbents such as silica (B1680970) gel, alumina (B75360), and activated carbon. These materials help to separate the target analyte from lipids, humic acids, and other interfering substances.

The analysis of this compound in biological matrices like fish and human tissues is complicated by the high lipid content of these samples. The extraction process usually involves homogenization of the tissue followed by extraction with a non-polar solvent.

A critical step in the analysis of biological samples is the removal of lipids, which can interfere with the chromatographic analysis and damage the analytical instrumentation. This is often achieved through techniques such as gel permeation chromatography (GPC) or multi-layer silica gel columns that have been acid-treated to retain lipids. nih.gov

Table 2: Overview of Extraction and Cleanup Techniques for Different Matrices

| Matrix | Extraction Technique | Common Cleanup Adsorbents |

| Water | Liquid-Liquid Extraction (LLE) | Silica Gel, Florisil |

| Sediment | Soxhlet Extraction | Silica Gel, Alumina, Activated Carbon |

| Soil | Soxhlet Extraction | Silica Gel, Alumina, Activated Carbon |

| Solid Waste | Soxhlet Extraction | Silica Gel, Alumina, Activated Carbon |

| Biological Tissues | Homogenization & Solvent Extraction | Gel Permeation Chromatography (GPC), Acid-treated Silica Gel |

This table provides a general overview of the common extraction and cleanup techniques used for the analysis of polyhalogenated dibenzofurans, which are applicable to this compound, from various matrices.

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is ready for instrumental analysis. The separation of this compound from other co-extracted compounds, particularly its isomers, is a crucial step for accurate quantification.

High-resolution gas chromatography (HRGC) is the technique of choice for the separation of individual polyhalogenated dibenzofuran (B1670420) congeners, including the isomers of tribrominated dibenzofurans. nih.gov The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inner wall of a long, narrow capillary column.

The selection of the stationary phase is critical for achieving the desired separation. For the analysis of brominated dibenzofurans, non-polar or semi-polar stationary phases, such as those containing 5% diphenyl / 95% dimethylpolysiloxane, are commonly used.

Table 3: Reported Kovats Retention Index for a Tribrominated Dibenzofuran Isomer

| Compound | Stationary Phase | Kovats Retention Index |

| 1,3,7-Tribromo-dibenzofuran | Non-polar | 2396 |

This table shows the reported Kovats retention index for 1,3,7-tribromo-dibenzofuran, an isomer of the target compound, on a non-polar gas chromatography column. This data illustrates the type of information used to characterize the chromatographic behavior of these compounds.

The successful separation of this compound from its isomers by HRGC is a prerequisite for its accurate quantification, which is typically performed using a high-resolution mass spectrometer (HRMS) as the detector.

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

Optimization of Column Selection for Brominated Congeners

The analysis of brominated dibenzofurans, including this compound, necessitates careful selection of gas chromatography (GC) columns to achieve adequate separation of various congeners. The choice of the stationary phase is the most critical factor in column selection as it dictates the selectivity of the separation. fishersci.cagcms.czperkinelmer.com The principle of "like dissolves like" is fundamental; non-polar columns are best suited for non-polar compounds, while polar columns are more effective for separating polar compounds. fishersci.ca

For the separation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are structurally similar to their chlorinated analogs, stationary phases with varying polarities are employed. researchgate.net Non-polar stationary phases, such as those with 5% phenyl methyl silicone or 5% silphenylene (Si-arylene) silicone polymer, separate analytes primarily based on their boiling points. nih.govtrajanscimed.com Studies on chlorinated dioxins and furans have shown differences in the separation of 2,3,7,8-substituted isomers between these two types of non-polar phases. nih.gov

Intermediate and polar stationary phases introduce different separation mechanisms beyond boiling point, including dipole-dipole interactions and hydrogen bonding capabilities, which are crucial for separating isomers that have similar boiling points but differ in polarity. fishersci.catrajanscimed.com For instance, to separate compounds that differ in their hydrogen bonding capacities, polyethylene glycol type phases are often the most suitable. trajanscimed.com A comprehensive analysis of PBDD/F congeners may require the use of more than one GC column with different polarities to resolve all isomers of interest. researchgate.net

The physical dimensions of the column—internal diameter (I.D.), film thickness, and length—also play significant roles in optimizing separations.

Internal Diameter (I.D.) : A smaller I.D. (e.g., 0.25 mm) generally provides higher efficiency (narrower peaks), which is crucial for resolving complex mixtures of congeners. Wider bore columns offer higher sample capacity but at the cost of reduced separation efficiency.

Film Thickness : Thicker films increase analyte retention and are suitable for volatile compounds. fishersci.ca The phase ratio (β), which relates the column radius to the film thickness, is a useful parameter for maintaining similar elution patterns when changing column dimensions. trajanscimed.com

Column Length : Longer columns provide more theoretical plates and thus better resolution, but at the expense of longer analysis times and increased back pressure.

Ultimately, the optimal GC column for this compound and its congeners depends on the specific analytical goals, such as whether the aim is to separate it from other tribromo-dibenzofuran isomers or from a wider range of PBDD/F congeners. researchgate.net

High-Pressure Liquid Chromatography (HPLC) Applications

While gas chromatography is a dominant technique for the analysis of halogenated dibenzofurans, High-Pressure Liquid Chromatography (HPLC) also finds applications, particularly in sample preparation and cleanup prior to mass spectrometric detection. HPLC can be used to separate different classes of compounds or to fractionate complex mixtures, which helps to reduce matrix interference in subsequent analyses.

For compounds like this compound, which are often present in complex environmental or biological samples, HPLC can serve as a powerful cleanup tool. Different HPLC columns with various stationary phases can be employed to isolate the fraction containing the PBDD/Fs from other co-extracted compounds. This is a critical step to ensure the accuracy and sensitivity of the final quantification, especially at trace levels.

Liquid Chromatography (LC) for Isomer-Selective Analysis

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a valuable technique for the isomer-selective analysis of brominated dibenzofurans. The ability to separate specific isomers is crucial because the toxicity of these compounds can vary significantly between different congeners.

The selection of the LC column and mobile phase is critical for achieving isomer-specific separation. Reverse-phase LC, using columns with non-polar stationary phases (like C18) and polar mobile phases (such as methanol/water or acetonitrile/water mixtures), is commonly employed. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. More hydrophobic isomers will have a stronger interaction with the stationary phase and thus a longer retention time.

For challenging separations of closely related isomers, specialized stationary phases or multidimensional LC techniques may be necessary. The optimization of mobile phase composition, gradient elution, and flow rate are all important parameters that need to be carefully controlled to achieve the desired isomer-selective separation of compounds like this compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its high sensitivity and selectivity. nih.gov When coupled with a chromatographic separation method like GC or LC, it allows for the identification and quantification of specific congeners even at ultra-trace levels. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the trace analysis of halogenated dibenzofurans. publications.gc.caepa.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four decimal places. researchgate.net This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of a compound. researchgate.netmeasurlabs.com

The primary advantage of HRMS in the analysis of this compound is its ability to distinguish the analyte from isobaric interferences—other compounds that have the same nominal mass but a different elemental composition. measurlabs.com This is particularly important in the analysis of complex samples where the presence of co-eluting matrix components can lead to false positive results in lower resolution mass spectrometers. chemrxiv.org

HRMS instruments, such as double-focusing magnetic sector or Orbitrap mass analyzers, can achieve very low detection limits, often in the picogram (10-12 g) to femtogram (10-15 g) range. nih.govuliege.bealsglobal.eu This high sensitivity is essential for the detection of this compound in environmental and biological matrices where it may be present at very low concentrations. nih.govalsglobal.eu

| Advantage | Description | Relevance to this compound |

|---|---|---|

| High Mass Accuracy | Measurement of m/z to several decimal places, allowing for the determination of elemental composition. researchgate.netmeasurlabs.com | Unambiguous identification and confirmation of the molecular formula of this compound. |

| High Resolution | Ability to separate ions with very similar m/z values. measurlabs.com | Distinguishes this compound from co-eluting isobaric interferences, reducing the risk of false positives. chemrxiv.org |

| High Sensitivity | Detection of analytes at very low concentrations (picogram to femtogram levels). nih.govuliege.bealsglobal.eu | Enables the quantification of trace levels of this compound in various sample matrices. |

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of this compound. epa.govrsc.orgresearchgate.net This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., 13C12-1,2,7-Tribromo-dibenzofuran) to the sample before any extraction or cleanup steps. epa.govrsc.org This labeled compound serves as an internal standard. epa.gov

Because the isotopically labeled internal standard is chemically identical to the native analyte, it behaves in the same way during sample preparation and analysis. rsc.org Any losses of the analyte during these steps will be mirrored by losses of the internal standard. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard in the mass spectrometer, an accurate quantification can be achieved that corrects for any analytical losses. epa.gov

The use of IDMS significantly improves the precision and accuracy of the analysis, making it the preferred method for regulatory and research applications involving the quantification of halogenated dibenzofurans. nih.gov

Data Independent Acquisition Tandem Mass Spectrometry (SWATH technology)

Data Independent Acquisition (DIA) is a mass spectrometry technique that aims to fragment all ions within a selected mass range, providing a comprehensive dataset of all precursor and fragment ions in a sample. sciex.commtoz-biolabs.com SWATH (Sequential Window Acquisition of all THeoretical fragment ion spectra) is a specific implementation of DIA. mtoz-biolabs.comcreative-proteomics.com

In a SWATH-MS experiment, the mass spectrometer systematically steps through a series of precursor isolation windows (e.g., 25 m/z wide) and acquires tandem mass spectra (MS/MS) for all ions within each window. nih.govresearchgate.net This results in the creation of a complete digital map of the sample's fragment ion spectra. sciex.com

Gas Chromatography/Mass Spectrometry (GC/MS) Techniques

Gas chromatography coupled with mass spectrometry is the cornerstone for the analysis of halogenated aromatic compounds like this compound. Historically, high-resolution mass spectrometry (HRMS) has been the approved method for regulatory compliance due to its high selectivity and sensitivity. scioninstruments.com However, recent advancements have established gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) as a powerful and cost-effective alternative. scioninstruments.comnih.govresearchgate.net This technique has been accepted by regulatory bodies, such as the European Union, for the confirmatory analysis of dioxins and related compounds since 2014. scioninstruments.com

GC-MS/MS systems offer superb sensitivity and selectivity, which are necessary for the ultra-trace analysis of these compounds in complex samples. scioninstruments.comwindows.net The analytical process involves separating the target compounds from matrix interferences using a high-efficiency capillary column, followed by detection using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net In MRM, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions, creating a highly specific analytical signal that minimizes background noise. researchgate.net

The choice of GC column is critical for separating the many isomers of tribromodibenzofurans. Specialized columns, such as the Zebron ZB-Dioxin column, are designed to provide increased resolution for toxic congeners from their isomers, simplifying method optimization. windows.net

Table 1: Typical GC-MS/MS Parameters for PBDF Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| GC Column | Zebron ZB-Dioxin or DB-5MS UI (60 m x 0.25 mm x 0.2-0.25 µm) | Provides high-resolution separation of closely related isomers. nih.govwindows.net |

| Injection Mode | Splitless or Pulsed Splitless | Ensures the entire sample volume is transferred to the column for maximum sensitivity. nih.govwindows.net |

| Oven Program | Temperature ramp (e.g., from ~110°C to ~330°C) | Optimizes the separation of congeners with different boiling points. windows.net |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust method for generating repeatable fragmentation patterns. |

| Analyzer Type | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive MRM transitions. nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for each analyte, enhancing specificity and reducing chemical noise. researchgate.net |

| Quantification | Isotope Dilution Method | Uses 13C-labeled internal standards to provide the most accurate quantification by correcting for variations in sample preparation and instrument response. windows.net |

Challenges in Achieving Low Detection Limits for Environmental Trace Levels

Analyzing PBDFs at the ultra-trace levels found in environmental samples presents significant challenges. One of the primary difficulties is the ubiquitous presence of brominated flame retardants and their byproducts in the environment, which can lead to contamination during sample collection and preparation. researchgate.net This results in background levels in laboratory blanks, and it is a common criterion that sample values should only be reported if they exceed the blank levels by a minimum factor, often two to three. researchgate.net

Furthermore, environmental samples such as soil, sediment, and biological tissues are inherently complex matrices. windows.net These matrices contain a multitude of co-extracted compounds that can interfere with the analysis, suppressing the instrument's signal or creating overlapping peaks that obscure the target analyte. windows.net This necessitates extensive and meticulous sample cleanup procedures to isolate the PBDFs before instrumental analysis.

Achieving the required low limits of quantification (LOQ), often in the parts-per-trillion (pg/g) range, demands highly sensitive instrumentation. researchgate.net While techniques like GC-MS/MS have demonstrated sufficient sensitivity for low-level analysis, the combination of matrix interference and potential background contamination requires constant vigilance and robust quality control to ensure data reliability. researchgate.netresearchgate.net

Isomer Identification and Characterization Strategies for Tribromodibenzofurans

The environmental and toxicological assessment of tribromodibenzofurans is complicated by the existence of multiple positional isomers. Each isomer can exhibit different physical properties and toxicities, making their individual identification crucial.

Utilization of Isomer-Specific Reference Standards

The unambiguous identification and accurate quantification of a specific congener, such as this compound, depend on the availability of an isomer-specific certified reference standard. These standards are essential for confirming the gas chromatographic retention time and the mass spectrometric fragmentation pattern of the target analyte. In complex mixtures where dozens of isomers may be present, comparing the retention time of a peak in a sample to that of a known standard on a specific GC column is the primary method for positive identification. Without a specific standard, identification remains tentative.

Application of the "Ortho Effect" for Isomer Identification

Mass spectrometry can offer clues to the substitution pattern of halogenated compounds through specific fragmentation behaviors. The "ortho effect" is a phenomenon observed for certain isomers of polychlorinated or polybrominated biphenyls (PCBs and PBBs) that have two or more halogen atoms on the carbon atoms adjacent to the bond linking the two phenyl rings (e.g., 2,2'-substitution). mdpi.com This substitution pattern leads to an unusually high intensity of the ion resulting from the loss of a single halogen atom ([M-X]+) upon electron ionization. mdpi.com This effect has been studied for PBBs and can be a useful tool for distinguishing between co-eluting isomers. mdpi.com If two isomers chromatographically co-elute, one with an "ortho" substitution and one without, the resulting mass spectrum will show an abnormally high [M-Br]+ ion intensity, indicating the presence of the ortho-substituted congener. mdpi.com This principle can be applied to dibenzofurans, where bromine atoms on carbons 4 and 6 are adjacent to the ether bridge and may influence fragmentation patterns, aiding in isomer differentiation.

Development of Isomer-Selective Analytical Workflows

Given the analytical challenges, robust workflows are developed to ensure isomer-selective analysis. These workflows are a combination of optimized sample preparation and advanced chromatographic separation.

Selective Sample Cleanup : The process begins with a multi-step cleanup procedure designed to remove interfering compounds. This may involve extraction followed by passage through a sequence of chromatography columns, such as multi-layered silica gel columns, to isolate the PBDF fraction.

High-Resolution Gas Chromatography : The cleaned extract is then analyzed using high-resolution gas chromatography. A long capillary column (e.g., 60 meters) with a low-polarity stationary phase (like a DB-5 type) is typically used for the primary separation. nih.govresearchgate.net

Confirmatory Analysis : Because no single GC column can separate all possible isomers, a confirmatory analysis on a second GC column with a different polarity (e.g., a DB-225 or SP-2331 type) is often required. researchgate.net This helps to resolve isomers that may co-elute on the primary column, providing a higher degree of confidence in the identification. researchgate.net

This comprehensive approach, combining efficient cleanup with multi-column GC analysis, is essential for developing a reliable and isomer-selective analytical method for tribromodibenzofurans.

Quality Assurance and Quality Control in PBDF Analysis

Key QA/QC practices in PBDF analysis include:

Analysis of Blanks : Procedural blanks (reagents carried through the entire analytical process) are analyzed with each batch of samples to monitor for laboratory contamination.

Isotope Dilution : The use of carbon-13 (¹³C₁₂) labeled internal standards for each congener group is critical. These standards are added to the sample at the beginning of the process and are used to accurately quantify the native compounds, correcting for any losses during extraction and cleanup. nih.gov

Recovery Checks : Samples are often spiked with a known amount of target analytes to determine the recovery of the analytical method. Average recoveries are typically expected to be within a defined range (e.g., 66–118%). researchgate.net

Method Validation : The entire analytical method is validated through inter-laboratory studies, where different labs analyze the same sample to check for accuracy and reproducibility. researchgate.net

Analysis of Standard Reference Materials (SRM) : When available, certified reference materials with known concentrations of PBDFs are analyzed to determine the accuracy of the method. researchgate.net

Table 2: Key Quality Assurance and Quality Control (QA/QC) Procedures in PBDF Analysis

| Procedure | Type | Purpose |

|---|---|---|

| Standard Operating Procedures (SOPs) | QA | Ensures that all analyses are performed consistently over time and across different analysts. qualio.com |

| Procedural Blanks | QC | To detect and quantify any background contamination introduced during sample preparation and analysis. researchgate.net |

| Isotope Dilution Quantification | QC | Uses ¹³C-labeled internal standards for accurate quantification, correcting for analyte loss. nih.gov |

| Matrix Spikes / Spiked Samples | QC | To assess the performance and recovery of the analytical method in a specific sample matrix. researchgate.net |

| Inter-laboratory Studies | QA | To validate the accuracy and comparability of the analytical method against other laboratories. researchgate.net |

| Analysis of Standard Reference Materials (SRM) | QC | To verify the accuracy of the measurements by analyzing a material with certified concentrations. researchgate.net |

| Personnel Training | QA | Ensures that analysts are qualified and proficient in performing the complex analytical procedures. unl.edu |

Advanced Research Directions and Emerging Topics for 1,2,7 Tribromo Dibenzofuran

Development of Novel Remediation and Control Technologies for PBDFs in Contaminated Media

The persistence of PBDFs in soil and sediment necessitates the development of innovative and effective remediation technologies. Current research is moving beyond conventional methods to explore more targeted and sustainable solutions.

One promising area is the advancement of in situ chemical reduction (ISCR) , which involves introducing a reducing agent into the subsurface to degrade contaminants. frtr.gov Technologies using engineered reductants like zero-valent iron (ZVI) have shown success for other halogenated compounds and are being explored for PBDFs. frtr.gov The application of micro- or nano-scale ZVI can chemically reduce the bromine atoms on the dibenzofuran (B1670420) structure, ideally leading to less toxic products. frtr.gov

Bioremediation strategies are also a key focus. This involves using microorganisms that can degrade or transform PBDFs. researchgate.net While the high hydrophobicity of PBDFs makes them less bioavailable, researchers are investigating rhizobacteria-assisted phytoremediation. mdpi.com This approach uses plants to take up contaminants and associated bacteria in the root zone to enhance degradation. mdpi.com The use of specific bacterial strains, such as Sphingomonas sp., which has been shown to degrade dibenzofurans, is a promising avenue for treating contaminated soils. nih.gov

Furthermore, photocatalysis and other advanced oxidation processes (AOPs) are being investigated. mdpi.com These methods use light or strong oxidizing agents to break down persistent organic pollutants. However, a critical challenge is controlling the reaction to prevent the formation of other toxic byproducts. For instance, while photolysis is effective for degrading PBDE precursors, it can also lead to the formation of PBDFs, highlighting the need for refined control technologies. mdpi.comacs.org Soil washing techniques, which use surfactants to solubilize contaminants from soil, are being coupled with subsequent degradation technologies to treat the resulting effluent. mdpi.com

| Remediation Technology | Mechanism | Potential Application for PBDFs | Key Research Challenge |

| In Situ Chemical Reduction (ISCR) | Chemical reduction of bromine atoms using agents like Zero-Valent Iron (ZVI). frtr.gov | Degradation of 1,2,7-Tribromo-dibenzofuran in contaminated groundwater and soil. | Ensuring effective delivery and contact of the reductant with the contaminant in complex subsurface environments. |

| Bioremediation | Microbial degradation of the dibenzofuran structure. researchgate.netnih.gov | Treatment of contaminated soils and sediments using specific bacterial strains or consortia. mdpi.com | Overcoming the low bioavailability of PBDFs and enhancing microbial activity. |

| Phytoremediation | Uptake and degradation of contaminants by plants and associated root-zone microbes. mdpi.com | Long-term, low-cost remediation of large areas of low-level soil contamination. | Limited to the root depth of plants and can be a slow process. |

| Advanced Oxidation Processes (AOPs) | Degradation via highly reactive species like hydroxyl radicals. mdpi.com | Treatment of contaminated water and soil-washing effluents. | Preventing the formation of other toxic intermediates and byproducts. |

Comprehensive Isomer-Specific Environmental Monitoring Programs and Trend Analysis

Effective management of PBDFs relies on robust environmental monitoring programs (EMPs). fsns.commerieuxnutrisciences.com Future EMPs are moving towards a more comprehensive, isomer-specific approach to accurately assess risk. The toxicity of PBDFs is highly dependent on the specific arrangement of bromine atoms; therefore, simply measuring total PBDF concentration is insufficient. epa.gov

A modern EMP for this compound should be a systematic program for sampling and testing the environment to validate the effectiveness of control measures. fsns.comcharm.com This involves:

Isomer-Specific Analysis : Utilizing high-resolution analytical techniques like gas chromatography-mass spectrometry (GC-MS) to differentiate this compound from its other tribromo-isomers. This is crucial as toxic equivalency factors (TEFs) are congener-specific. nih.govnih.gov

Multi-Matrix Sampling : Collecting samples from various environmental compartments, including air, water, soil, sediment, and biota, to understand the compound's fate and transport. nih.gov

Trend Analysis : Implementing long-term monitoring to track the concentrations of this compound over time. This data is vital for evaluating the effectiveness of regulations on precursor compounds (PBDEs) and for predicting future environmental loads.

Source Tracking : Using congener profiles and advanced statistical methods to identify and apportion sources of PBDF contamination, such as e-waste recycling sites, industrial emissions, or diffuse atmospheric deposition.

By focusing on isomer-specific data, these programs can provide a much clearer picture of the environmental risks posed by specific PBDFs and help prioritize areas for remediation. nih.gov

Refinement of Kinetic Models for PBDF Formation and Degradation Pathways

Predicting the environmental concentration of this compound requires accurate kinetic models that describe its formation and degradation rates. Research is focused on refining these models to better reflect real-world conditions.

The primary formation pathway for PBDFs is the transformation of PBDEs. acs.org This can occur through processes like photolysis (breakdown by sunlight) or pyrolysis (breakdown at high temperatures, e.g., during waste incineration). acs.orgnih.gov Kinetic models aim to quantify the rates of these reactions. For example, studies have shown that the photolytic formation of PBDFs involves competition between radical-based cyclization (forming the furan (B31954) ring) and hydrogen abstraction reactions. acs.org The rates of these competing pathways are influenced by environmental factors like the presence of hydrogen donors and the solvent matrix. acs.org

Refining these models involves:

Calculating Rate Constants : Using experimental data and computational chemistry to determine the specific rate constants for the formation of this compound from its likely PBDE precursors (e.g., BDE-28). acs.orgnih.gov

Thermodynamic Parameter Calculation : Determining activation energies and other thermodynamic parameters for formation, desorption, and destruction reactions to improve model accuracy under varying temperatures. nih.govresearchgate.net

Modeling Degradation : Developing kinetic models for degradation processes, which often follow first-order or more complex nonlinear kinetics. wolfram.comnih.gov This includes modeling the rates of bioremediation or chemical reduction.

Accounting for Environmental Matrices : Integrating the influence of environmental media (e.g., soil organic matter, dissolved organic carbon in water) on reaction kinetics, as these can significantly alter reaction rates. nih.gov

Improved kinetic models will allow for more accurate predictions in environmental fate and transport models, leading to better risk assessments. nih.govresearchgate.net

| Kinetic Model Parameter | Description | Relevance to this compound |

| Formation Rate Constant (k_f) | The rate at which the compound is formed from its precursors (e.g., PBDEs). acs.org | Predicts the rate of 1,2,7-TBDD formation in sunlight-exposed water or during combustion. |

| Degradation Rate Constant (k_d) | The rate at which the compound is broken down by biotic or abiotic processes. mdpi.com | Determines the persistence of 1,2,7-TBDD in soil, sediment, and water. |

| Activation Energy (E_a) | The minimum energy required for a chemical reaction to occur. researchgate.net | Helps model the temperature dependence of formation and degradation reactions. |

| Partition Coefficients (e.g., K_oc) | Describe how the compound distributes between different environmental phases (e.g., water and organic carbon). nih.gov | Predicts whether 1,2,7-TBDD will be found in water or sorbed to sediment. |

Application of Machine Learning and Artificial Intelligence in Predictive Environmental Chemistry for PBDFs

The complexity of PBDF chemistry and the vast number of possible congeners make it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). nih.gov These tools can analyze large datasets to identify patterns and make predictions that would be difficult or impossible through traditional methods. stefanini.cominsightsoftware.com

Emerging applications in the context of PBDFs include:

Predicting Reaction Products : AI models can be trained on known chemical reactions to predict the outcomes of new ones. chemcopilot.com For instance, an AI could predict the likely PBDF isomers formed from the degradation of a specific PBDE mixture under defined conditions, helping to forecast which toxic congeners might appear in the environment. digitellinc.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Models : ML algorithms can develop QSAR models that predict the toxicity or environmental properties (like persistence or bioaccumulation potential) of a chemical based on its molecular structure. acs.org This allows for the rapid screening of numerous PBDF congeners, including this compound, to prioritize them for further study.

Interpreting Complex Environmental Data : ML can be used to analyze complex datasets from environmental monitoring programs to identify hidden correlations, pinpoint pollution sources, and predict future trends in contaminant concentrations. nih.govnih.gov

Accelerating Discovery of Remediation Solutions : AI can screen vast databases of chemical compounds and microorganisms to identify promising candidates for novel remediation technologies, such as new catalysts for degradation or microbes with specific metabolic pathways. chemcopilot.comlabmanager.com

By leveraging AI, researchers can accelerate the pace of discovery and develop more effective, data-driven strategies for managing the risks associated with PBDFs. stefanini.com

Advanced Mechanistic Studies on Natural Formation Pathways and their Environmental Significance

Understanding the fundamental mechanisms of how this compound is formed in the environment is crucial for controlling its presence. While industrial processes are a known source, "natural" formation—often referring to the transformation of anthropogenic precursors under natural environmental conditions—is a significant contributor. acs.orgnih.gov

Advanced research in this area focuses on:

Detailed Reaction Pathways : Using sophisticated analytical techniques and theoretical calculations to map the step-by-step chemical reactions involved in the transformation of PBDEs to PBDFs. Studies indicate that the loss of an ortho-bromine atom from a PBDE molecule, followed by ring closure, is a key pathway for PBDF formation. nih.gov

Role of Radicals and Intermediates : Investigating the role of short-lived, highly reactive intermediates, such as aryl radicals and phenoxy radicals, in the formation process. acs.orgresearchgate.net The stability and reactivity of these intermediates determine the final PDBF congener pattern.

Influence of Environmental Catalysts : Examining how natural materials, such as mineral surfaces or organic matter in soil and sediment, can catalyze or inhibit PBDF formation reactions.

Biotic vs. Abiotic Formation : Differentiating between formation pathways that are purely chemical (abiotic), such as photolysis, and those that may be mediated by microbial enzymes (biotic). While abiotic pathways are well-documented, the potential for biotic formation is an area of ongoing investigation. mdpi.com

Q & A

What experimental setups are recommended for studying the thermal decomposition of 1,2,7-Tribromo-dibenzofuran?

Basic Research Question

To investigate thermal stability, use a gas-phase pyrolysis setup in a perfectly stirred reactor at temperatures between 500–950°C. Ensure precise control of reactant concentration (e.g., ~2 ppm) to mimic environmental conditions. Analytical methods like GC-MS or HPLC are critical for quantifying decomposition products, such as brominated phenols or furans .

Advanced Research Question

For mechanistic insights, integrate kinetic modeling with experimental data. Calibrate models using high-temperature oxidation pathways validated for dibenzofuran derivatives. Compare reaction intermediates (e.g., Br radicals) with halogenated analogs to assess the impact of bromine substitution on activation energies and product profiles .

How can microbial degradation pathways for this compound be elucidated?

Basic Research Question

Isolate bacterial strains (e.g., Pseudomonas spp. or Rhodococcus opacus) via selective enrichment using this compound as the sole carbon source. Monitor metabolite accumulation (e.g., brominated salicylic acid) using LC-MS and compare degradation efficiency under aerobic vs. anaerobic conditions .

Advanced Research Question

Identify key enzymes (e.g., dioxygenases) via gene knockout studies or proteomic profiling. Use mutant strains to trace intermediates like brominated trihydroxybiphenyls. Validate meta-fission pathways via isotope labeling and NMR to track carbon flow during ring cleavage .

What methodologies are suitable for determining the thermodynamic properties of this compound?

Basic Research Question

Measure melting points and enthalpy of fusion via differential scanning calorimetry (DSC). Use static bomb calorimetry to determine standard molar enthalpy of formation in crystalline phases. Cross-validate with computational methods (e.g., G3(MP2)//B3LYP) for gas-phase properties .

Advanced Research Question

Assess bromine substitution effects by comparing thermodynamic data (e.g., sublimation enthalpy, Gibbs free energy) with non-halogenated dibenzofuran. Analyze halogen-halogen (Br⋯Br) and C–H⋯Br interactions via crystallography to explain stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.